Eugenol

Description

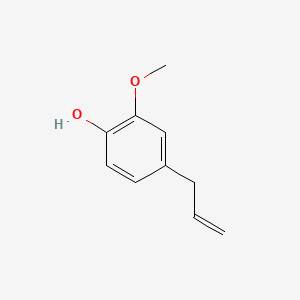

This compound is a phenylpropanoid formally derived from guaiacol with an allyl chain substituted para to the hydroxy group. It is a major component of clove essential oil, and exhibits antibacterial, analgesic and antioxidant properties. It has been widely used in dentistry to treat toothache and pulpitis. It has a role as an allergen, a human blood serum metabolite, a sensitiser, a volatile oil component, a flavouring agent, an EC 1.4.3.4 (monoamine oxidase) inhibitor, a radical scavenger, an antibacterial agent, an antineoplastic agent, an apoptosis inducer, an anaesthetic, an analgesic, a voltage-gated sodium channel blocker, a NF-kappaB inhibitor and an anti-inflammatory agent. It is a phenylpropanoid, a monomethoxybenzene, a member of phenols and an alkenylbenzene. It is functionally related to a guaiacol.

This compound is a naturally occurring phenolic molecule found in several plants such as cinnamon, clove, and bay leaves. It has been used as a topical antiseptic as a counter-irritant and in dental preparations with zinc oxide for root canal sealing and pain control. Although not currently available in any FDA-approved products (including OTC), this compound has been found to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal and analgesic properties. Its exact mechanism of action is unknown, however, it has been shown to interfere with action potential conduction. There are a number of unapproved OTC products available containing this compound that advertise its use for the treatment of toothache.

This compound is a Standardized Chemical Allergen. The physiologic effect of this compound is by means of Increased Histamine Release, and Cell-mediated Immunity.

This compound, also called clove oil, is an aromatic oil extracted from cloves that is used widely as a flavoring for foods and teas and as an herbal oil used topically to treat toothache and more rarely to be taken orally to treat gastrointestinal and respiratory complaints. This compound in therapeutic doses has not been implicated in causing serum enzyme elevations or clinically apparent liver injury, but ingestions of high doses, as with an overdose, can cause severe liver injury.

This compound has been reported in Magnolia officinalis, Senegalia berlandieri, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of I (Early).

This compound is an allyl chain-substituted guaiacol, i.e. 2-methoxy-4-(2-propenyl)phenol. This compound is a member of the allylbenzene class of chemical compounds. It is a clear to pale yellow oily liquid extracted from certain essential oils especially from clove oil, nutmeg, cinnamon, and bay leaf. It is slightly soluble in water and soluble in organic solvents. It has a pleasant, spicy, clove-like odor. This compound is used in perfumeries, flavorings, essential oils and in medicine as a local antiseptic and anaesthetic. It was used in the production of isothis compound for the manufacture of vanillin, though most vanillin is now produced from petrochemicals or from by-products of paper manufacture (Wikipedia).

4-Allyl-2-methoxyphenol is a metabolite found in or produced by Saccharomyces cerevisiae.

A cinnamate derivative of the shikimate pathway found in CLOVE OIL and other PLANTS.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAFCDWBNXTKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | eugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Eugenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38219-15-7 | |

| Record name | Polyeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38219-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020617 | |

| Record name | Eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Eugenol appears as clear colorless pale yellow or amber-colored liquid. Odor of cloves. Spicy pungent taste. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid, Colorless to pale yellow liquid with an odor of cloves; Darkened and thickened by air; [Merck Index] Colorless, light yellow, or amber liquid; [CAMEO], Solid, Colourless to pale yellow liquid; Aroma of cloves | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2-methoxy-4-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eugenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Eugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Eugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1520/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

489 °F at 760 mmHg (NTP, 1992), 225 °C, 252.00 to 253.00 °C. @ 760.00 mm Hg | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

219 °F (NTP, 1992), >212 °F (>100 °C) (closed cup) | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 2460 mg/L at 25 °C, Miscible with alcohol, chloroform, ether, oils; one mL dissolves in 2 mL 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutions, Slightly soluble in water; Soluble in ether, most fixed oils, Soluble (in ethanol) | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1520/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0652 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0652 g/cu cm at 20 °C, 1.064-1.070 | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eugenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1520/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

greater than 1.0 (NTP, 1992) (Relative to Air) | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.01 mmHg at 68 °F ; 0.03 mmHg at 77 °F (NTP, 1992), 0.01 [mmHg], VP: 1 mm Hg at 78.4 °C. Percent in saturated air: approx 0.004 at 25 °C, 760 mm Hg, 0.0221 mm Hg at 25 °C | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eugenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or pale yellow liquid, CRYSTALS FROM HEXANE | |

CAS No. |

97-53-0 | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Eugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugenol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eugenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09086 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | eugenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-methoxy-4-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Eugenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eugenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUGENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T8H1794QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15.4 to 15.6 °F (NTP, 1992), -9.2 to -9.1 °C, -12.00 to -10.00 °C. @ 760.00 mm Hg | |

| Record name | EUGENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20399 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | EUGENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/210 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Eugenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenol, a phenolic compound predominantly found in clove oil, has garnered significant scientific interest due to its broad spectrum of biological activities. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its antioxidant, anti-inflammatory, antimicrobial, anticancer, analgesic, and insecticidal properties. This document summarizes key quantitative data, details experimental methodologies for assessing its bioactivities, and illustrates the underlying molecular mechanisms and experimental workflows through comprehensive diagrams.

Introduction

This compound (4-allyl-2-methoxyphenol) is a naturally occurring aromatic molecule found in various plants, including cloves, cinnamon, nutmeg, and basil.[1][2] Traditionally used in dentistry for its analgesic and antiseptic properties, this compound is now recognized for a wider range of pharmacological effects, making it a promising candidate for therapeutic development.[2][3] This guide aims to provide a comprehensive technical resource for researchers and professionals in drug development by consolidating the current knowledge on this compound's biological activities and the experimental methods used to elucidate them.

Antioxidant Activity

This compound exhibits potent antioxidant properties by scavenging free radicals and protecting against oxidative stress, a key factor in the pathogenesis of numerous diseases.[1] The antioxidant capacity of this compound is attributed to the phenolic hydroxyl group in its structure, which can donate a hydrogen atom to neutralize free radicals.

Mechanism of Action

This compound's antioxidant mechanism involves multiple pathways:

-

Direct Radical Scavenging: this compound directly scavenges various reactive oxygen species (ROS), including superoxide and hydroxyl radicals.

-

Activation of Antioxidant Enzymes: It can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

-

Nrf2/HO-1 Pathway Activation: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. This compound can disrupt the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This binding initiates the transcription of several antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).

Quantitative Data: Antioxidant Activity

| Assay | Test System | IC50/EC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Methanolic solution | 130.485 | |

| DPPH Radical Scavenging | - | 16.06 | |

| ABTS Radical Scavenging | - | 7.84 |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from the method described by Blois (1958) and others.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in a dark bottle at 4°C.

-

Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to determine the IC50 value.

-

A known antioxidant, such as ascorbic acid, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the various concentrations of this compound, the positive control, or methanol (as a blank) to separate wells.

-

Add 180 µL of the 0.1 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory action of this compound is primarily mediated through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .

-

Inhibition of IκBα Phosphorylation: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus. This compound can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.

-

Downregulation of Pro-inflammatory Cytokines and Enzymes: By inhibiting NF-κB, this compound reduces the transcription and production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). It also downregulates the expression of inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound also influences other pathways, such as the mitogen-activated protein kinase (MAPK) pathway , by inhibiting the phosphorylation of signaling proteins like JNK.

Quantitative Data: Anti-inflammatory Activity

| Model | Biomarker | Effect of this compound | Reference |

| LPS-induced THP-1 macrophages | IL-6, COX-2 | Decreased protein levels at 15 µM | |

| TNF-α-induced synoviocytes | VEGF, IL-8, IL-6 | Significant reduction in levels | |

| LPS-induced acute lung injury in mice | IL-6, TNF-α | Downregulation of expression |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animals:

-

Male Wistar rats (180-220 g) are used.

-

Animals are housed under standard laboratory conditions with free access to food and water. They are fasted for 12 hours before the experiment.

-

-

Experimental Groups:

-

Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).

-

This compound-Treated Groups: Receive different doses of this compound (e.g., 50, 100, 200 mg/kg) administered orally.

-

Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

-

-

Procedure:

-

One hour after the administration of the vehicle, this compound, or standard drug, inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.

-

The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

-

Data Analysis:

-

The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).

-

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a variety of bacteria (Gram-positive and Gram-negative) and fungi.

Mechanism of Action

The primary antimicrobial mechanism of this compound involves the disruption of microbial cell membranes.

-

Membrane Disruption: Being a lipophilic molecule, this compound can easily integrate into the lipid bilayer of microbial cell membranes. This disrupts the membrane's structure and function, leading to increased permeability.

-

Leakage of Intracellular Components: The increased membrane permeability results in the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately leading to cell death.

-

Enzyme Inhibition: this compound can also inhibit the activity of crucial microbial enzymes like ATPase, proteases, and amylases, further disrupting cellular processes.

Quantitative Data: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 115 | |

| Escherichia coli | 1000 | |

| Pseudomonas aeruginosa | 2000 | |

| Candida albicans | 0.2-1.0 | |

| Helicobacter pylori | 23.0 - 51.0 | |

| Listeria monocytogenes | 1000 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Materials:

-

96-well microtiter plates.

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

Bacterial or fungal strains.

-

This compound stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory).

-

Positive control antibiotic/antifungal.

-

Sterile saline (0.85%).

-

-

Procedure:

-

Prepare a bacterial/fungal inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

In the microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth.

-

Add the prepared inoculum to each well containing the diluted this compound.

-

Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (broth + inoculum + standard antimicrobial).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

-

Anticancer Activity

This compound has demonstrated anticancer properties against various cancer cell lines through multiple mechanisms.

Mechanism of Action

This compound's anticancer effects are multifaceted and involve:

-

Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells by activating caspases, disrupting the mitochondrial membrane potential, and increasing the production of reactive oxygen species (ROS).

-

Cell Cycle Arrest: It can arrest the cell cycle at different phases (e.g., G1/S or G2/M), preventing cancer cell proliferation.

-

Inhibition of Metastasis and Angiogenesis: this compound can inhibit the migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs). It may also interfere with the formation of new blood vessels (angiogenesis) that supply tumors.

-

Modulation of Signaling Pathways: this compound can modulate several signaling pathways implicated in cancer progression, including the PI3K/Akt and Wnt/β-catenin pathways.

Quantitative Data: Anticancer Activity

| Cell Line | Cancer Type | IC50 | Reference |

| HeLa | Cervical Cancer | 200 µg/mL | |

| MCF-7 | Breast Cancer | 1.5 µg/mL | |

| HCT-15 | Colon Cancer | 300 µM | |

| HT-29 | Colon Cancer | 500 µM | |

| PC3 | Prostate Cancer | 89.44 µg/mL | |

| HepG2 | Hepatocellular Carcinoma | 189.29 µg/mL |

Experimental Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to assess cell viability.

-

Cell Culture:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Treatment:

-

Prepare various concentrations of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) x 100

-

Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

-

Analgesic and Anesthetic Activity

This compound has a long history of use as an analgesic, particularly in dentistry. Its anesthetic properties are also well-documented.

Mechanism of Action

The analgesic and anesthetic effects of this compound are thought to be mediated through its interaction with ion channels and receptors involved in pain signaling.

-

Ion Channel Modulation: this compound can block voltage-gated sodium and calcium channels, which are crucial for the initiation and propagation of nerve impulses (action potentials). By blocking these channels, this compound can inhibit pain signal transmission.

-

TRP Channel Interaction: It can modulate the activity of Transient Receptor Potential (TRP) channels, such as TRPV1, which are involved in the sensation of pain and heat.

-

Opioid and Adrenergic Receptor Interaction: Some studies suggest that this compound's analgesic effects may also involve interactions with opioid and α2-adrenergic receptors.

Quantitative Data: Analgesic Activity

| Animal Model | Test | Dose of this compound | Effect | Reference |

| Mice | Acetic acid-induced writhing | 50, 75, 100 mg/kg | Significant antinociceptive effect | |

| Mice | Hot-plate test | 100 mg/kg | Unremarkable activity |

Experimental Protocol: Hot Plate Test in Mice

The hot plate test is a common method for assessing central analgesic activity.

-

Apparatus:

-

A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

-

Animals and Groups:

-

Male Swiss albino mice (20-25 g) are used.

-

Animals are divided into a control group (vehicle), this compound-treated groups (various doses), and a positive control group (e.g., morphine, 5 mg/kg).

-

-

Procedure:

-

Administer the vehicle, this compound, or standard drug intraperitoneally or orally.

-

At a predetermined time after administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate.

-

Record the latency time for the first sign of nociception, which can be either licking of the hind paws or jumping.

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

-

Data Analysis:

-

The increase in reaction time in the treated groups compared to the control group indicates analgesic activity.

-

Statistical analysis is performed to determine the significance of the observed effects.

-

Insecticidal and Larvicidal Activity

This compound has demonstrated significant insecticidal and larvicidal properties against a range of pests, including mosquitoes and agricultural pests.

Mechanism of Action

The insecticidal action of this compound is not fully elucidated but is believed to involve neurotoxic effects. It may act on the octopaminergic system in insects, which is analogous to the adrenergic system in vertebrates. Disruption of this system can lead to paralysis and death.

Quantitative Data: Larvicidal Activity

| Species | LC50 | Exposure Time | Reference |

| Aedes aegypti | 33 mg/L | - | |

| Anopheles stephensi | 93.14 ppm | - | |

| Ochlerotatus caspius | 7.53 mg/L | 24 hours | |

| Ochlerotatus caspius | 5.57 mg/L | 48 hours |

Experimental Protocol: Larvicidal Bioassay against Aedes aegypti

This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing.

-

Larvae:

-

Late third or early fourth instar larvae of Aedes aegypti are used.

-

-

Test Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the stock solution in distilled water to obtain the desired test concentrations.

-

-

Procedure:

-

In beakers or cups, add 20-25 larvae to 200-250 mL of the test solution.

-

Each concentration should be tested in triplicate or quadruplicate.

-

A control group with the solvent and water (without this compound) and a negative control (water only) should be included.

-

Maintain the bioassays at a constant temperature (e.g., 25-27°C).

-

-

Data Analysis:

-

Record larval mortality after 24 and 48 hours.

-

Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

-

Determine the LC50 (lethal concentration required to kill 50% of the larvae) and LC90 values using probit analysis.

-

Conclusion

This compound is a versatile natural compound with a wide array of well-documented biological activities. Its antioxidant, anti-inflammatory, antimicrobial, anticancer, analgesic, and insecticidal properties are supported by a growing body of scientific evidence. The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways. This technical guide provides a consolidated resource of quantitative data and detailed experimental protocols to aid researchers and drug development professionals in further exploring the therapeutic potential of this compound. Future research should focus on clinical trials to validate these preclinical findings and on the development of novel drug delivery systems to enhance the bioavailability and efficacy of this compound.

References

The Core Antimicrobial Mechanisms of Eugenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenol, a phenolic compound predominantly found in clove oil, exhibits broad-spectrum antimicrobial activity against a diverse range of bacteria, fungi, and viruses. Its multifaceted mechanism of action, targeting multiple cellular structures and pathways, makes it a compelling candidate for the development of novel antimicrobial agents, particularly in an era of rising antibiotic resistance. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols for key assays, and visual representations of the involved pathways and workflows.

Disruption of Microbial Cell Membrane Integrity

The primary and most well-documented mechanism of this compound's antimicrobial action is the disruption of the microbial cell membrane.[1][2] As a hydrophobic molecule, this compound readily partitions into the lipid bilayer of both Gram-positive and Gram-negative bacteria, as well as fungal cells.[3] This interaction leads to a cascade of events that compromise membrane structure and function.

1.1. Increased Membrane Permeability and Leakage of Intracellular Components

This compound's integration into the cell membrane alters its fluidity and increases its permeability.[1][2] This non-specific increase in permeability allows for the leakage of essential intracellular components, such as ions (K+), ATP, nucleic acids, and proteins. The loss of these vital molecules disrupts the cellular osmotic balance and leads to cell death. Evidence for this mechanism is substantiated by the detection of materials absorbing at 260 nm (indicative of nucleic acids) in the extracellular medium of this compound-treated microbes.

1.2. Morphological Alterations

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) studies have visually confirmed the destructive impact of this compound on microbial cell morphology. Treated cells often exhibit significant alterations, including cell shrinkage, lysis, and the formation of pores or blebs on the cell surface.

Inhibition of Essential Microbial Enzymes

This compound's antimicrobial activity is also attributed to its ability to inhibit the function of crucial microbial enzymes. The hydroxyl group in this compound's structure is believed to bind to proteins, leading to the inhibition of their enzymatic activity.

2.1. Inhibition of ATPase

A key target of this compound is the membrane-bound enzyme H+-ATPase. This enzyme is vital for maintaining the proton motive force across the cell membrane, which is essential for ATP synthesis and the transport of nutrients. This compound has been shown to inhibit H+-ATPase activity, leading to intracellular acidification and ultimately, cell death. This inhibition also disrupts ATP synthesis, further compromising cellular functions.

2.2. Inhibition of Other Enzymes

In addition to ATPase, this compound has been reported to inhibit other microbial enzymes, including proteases and histidine carboxylase. This broad-spectrum enzyme inhibition contributes to the overall antimicrobial effect by disrupting various metabolic pathways.

Anti-Quorum Sensing and Anti-Biofilm Activity

Many pathogenic microorganisms utilize quorum sensing (QS) to coordinate gene expression and regulate virulence factors, including biofilm formation. This compound has demonstrated potent anti-QS and anti-biofilm properties at sub-inhibitory concentrations.

3.1. Inhibition of Quorum Sensing Systems

This compound has been shown to interfere with key QS systems in bacteria like Pseudomonas aeruginosa. Specifically, it can inhibit the las and rhl QS systems, which are crucial for the production of virulence factors and biofilm formation. This inhibition is achieved by down-regulating the expression of QS-related genes such as lasI and rhlI.

3.2. Inhibition of Biofilm Formation

By disrupting QS signaling, this compound effectively inhibits the initial attachment of microbial cells to surfaces and the subsequent development of mature biofilms. The crystal violet assay is a common method used to quantify the inhibition of biofilm formation.

Interaction with Genetic Material

While the primary targets of this compound are the cell membrane and proteins, there is emerging evidence suggesting its interaction with microbial DNA. Some studies propose that this compound can bind to the minor groove of DNA, potentially leading to conformational changes and interference with DNA replication and transcription.

Quantitative Data: Antimicrobial Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) of this compound against a range of microorganisms.

Table 1: Antibacterial Activity of this compound

| Bacterium | Strain | MIC | MBC | Reference |

| Escherichia coli | ATCC 25922 | 0.125 µg/mL | 0.250 µg/mL | |

| Pseudomonas aeruginosa | ATCC 27853 | 0.3% (v/v) | - | |

| Proteus mirabilis | - | 0.125% (v/v) | 0.25% (v/v) | |

| Salmonella typhi | - | 0.0125% | 0.025% | |

| Staphylococcus aureus | ATCC 25923 | 115 µg/mL | 230 µg/mL | |

| Listeria monocytogenes | ATCC 7644 | 1000 µg/mL | - | |

| Streptococcus agalactiae | - | 1000 µg/mL | - | |

| Bacillus subtilis | ATCC 6633 | 2000 µg/mL | - | |

| Klebsiella pneumoniae | C6 | 500 µg/mL | - | |

| Acinetobacter baumannii | ATCC 19606 | 500 µg/mL | - | |

| Enterococcus faecalis | - | >2000 µg/mL | - | |

| Serratia marcescens | ATCC 13880 | 1000 µg/mL | - |

Table 2: Antifungal Activity of this compound

| Fungus | Strain | MIC | MFC | Reference |

| Candida albicans | ATCC 10231 | 6.25 mM | - | |

| Candida tropicalis | - | 400-800 µg/mL | - | |

| Candida krusei | - | 200-400 µg/mL | - |

Experimental Protocols

6.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol outlines the broth microdilution method for determining the MIC and MBC/MFC of this compound.

-

Materials:

-

This compound

-

Appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Microbial culture in logarithmic growth phase

-

Spectrophotometer

-

Agar plates

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the growth medium to achieve a starting concentration.

-

Perform serial two-fold dilutions of this compound in the 96-well plate containing the growth medium.

-

Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL). Include a positive control (microorganism without this compound) and a negative control (medium only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

To determine the MBC/MFC, aliquot a small volume from the wells showing no visible growth onto agar plates.

-

Incubate the agar plates under appropriate conditions.

-

The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

-

6.2. Assessment of Cell Membrane Permeability (Crystal Violet Uptake Assay)

This protocol describes a method to assess the effect of this compound on microbial cell membrane permeability using crystal violet.

-

Materials:

-

This compound

-

Microbial culture

-

Phosphate-buffered saline (PBS)

-

0.1% Crystal violet solution

-

Spectrophotometer

-

-

Procedure:

-

Harvest microbial cells in the mid-logarithmic phase by centrifugation and wash them with PBS.

-

Resuspend the cells in PBS to a specific optical density.

-

Treat the cell suspension with various concentrations of this compound for a defined period.

-

Centrifuge the treated cells and resuspend them in a solution of crystal violet.

-

Incubate for a short period (e.g., 10 minutes).

-

Centrifuge the cells to pellet them and measure the absorbance of the supernatant at a specific wavelength (e.g., 595 nm).

-

An increase in the uptake of crystal violet by the cells (resulting in a decrease in the absorbance of the supernatant) indicates increased membrane permeability.

-

6.3. Anti-Biofilm Assay (Crystal Violet Method)

This protocol details the use of the crystal violet assay to quantify the inhibitory effect of this compound on biofilm formation.

-

Materials:

-

This compound

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth)

-

0.1% Crystal violet solution

-

30% Acetic acid or 95% ethanol

-

Microplate reader

-

-

Procedure:

-

Add different concentrations of this compound and the bacterial inoculum to the wells of the microtiter plate. Include a positive control (bacteria without this compound) and a negative control (medium only).

-

Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

-

Gently discard the planktonic cells and wash the wells with PBS to remove non-adherent cells.

-

Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Remove the crystal violet solution and wash the wells with PBS to remove excess stain.

-

Add 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates the inhibition of biofilm formation.

-

Visualizations

Caption: Multifaceted antimicrobial mechanism of action of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound (an essential oil of clove) acts as an antibacterial agent against Salmonella typhi by disrupting the cellular membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of this compound and essential oils containing this compound: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of Clove: A Technical Guide to the Natural Sources and Biosynthesis of Eugenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eugenol, a phenylpropanoid, is a volatile aromatic compound renowned for its distinctive clove-like aroma and a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. This technical guide provides an in-depth exploration of the natural origins of this compound and a detailed elucidation of its biosynthetic pathway. Quantitative data on this compound content from various botanical sources are systematically presented. Furthermore, this document outlines key experimental protocols for the extraction, quantification, and study of this compound biosynthesis, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound is synthesized by a variety of plant species, where it plays crucial roles in defense and pollination. The concentration of this compound can vary significantly depending on the plant species, cultivar, geographical location, and the part of the plant being analyzed. The most commercially significant source of this compound is the clove tree (Syzygium aromaticum), from which it is extracted from the buds, leaves, and stems.[1][2] Other notable natural sources include nutmeg (Myristica fragrans), cinnamon (Cinnamomum spp.), basil (Ocimum spp.), and allspice (Pimenta dioica).[3][4][5]

Quantitative Analysis of this compound in Various Plant Species

The following table summarizes the this compound content found in the essential oils of several key plant sources. The yield of essential oil and the percentage of this compound within that oil are provided where data is available.

| Plant Species | Common Name | Plant Part | Essential Oil Yield (% w/w) | This compound Content in Essential Oil (%) | Reference(s) |

| Syzygium aromaticum | Clove | Buds | 16.73 - 14.93 | 68.05 - 98 | |

| Stems | - | 82 - 98 | |||

| Leaves | 1 - 4 | 78 - 88 | |||

| Myristica fragrans | Nutmeg | Seed | 0.3 - 12.5 | 0.44 - 16.6 | |

| Mace | 8.1 - 10.3 | - | |||

| Leaf | 0.7 - 3.2 | 16.6 | |||

| Cinnamomum tamala | Indian Bay Leaf | Leaves | 0.11 - 0.25 | up to 74.4 | |

| Pimenta dioica | Allspice | Fruits | 1.51 ± 0.26 | 65.9 - 90 | |

| Leaves | 1.02 ± 0.11 | 48.5 - 85.33 | |||

| Ocimum basilicum | Basil | Leaves | - | 0.3 - 64.80 | |

| Ocimum tenuiflorum | Holy Basil (Tulsi) | Leaves | - | - |

Biosynthesis Pathway of this compound

The biosynthesis of this compound is a branch of the well-characterized phenylpropanoid pathway, which begins with the aromatic amino acid L-phenylalanine. This pathway involves a series of enzymatic reactions that modify the core phenylpropanoid structure to produce a diverse array of secondary metabolites.

The key steps in the biosynthesis of this compound are as follows:

-

Deamination of Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.

-

Hydroxylation: trans-Cinnamic acid is then hydroxylated by Cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid.

-

Further Hydroxylation and Methylation: Subsequent enzymatic reactions involving p-Coumarate 3-hydroxylase (C3H) and Caffeic acid O-methyltransferase (COMT) lead to the formation of ferulic acid.

-

CoA Ligation: 4-Coumarate-CoA ligase (4CL) then activates ferulic acid by ligating it to Coenzyme A, forming feruloyl-CoA.

-

Reduction to an Alcohol: The pathway then proceeds through the reduction of feruloyl-CoA to coniferaldehyde by Cinnamoyl-CoA Reductase (CCR) , followed by the reduction of coniferaldehyde to coniferyl alcohol by Cinnamyl Alcohol Dehydrogenase (CAD) .

-

Acetylation of Coniferyl Alcohol: A key branching point from lignin biosynthesis is the acetylation of coniferyl alcohol by Coniferyl Alcohol Acyltransferase (CFAT) to form coniferyl acetate.

-

Final Reductive Step: The final step is the NADPH-dependent reduction of coniferyl acetate, catalyzed by This compound Synthase (EGS) , to yield this compound.

Key Experimental Protocols

This section details the methodologies for the extraction, quantification, and study of this compound.

Extraction of this compound-rich Essential Oil by Hydrodistillation

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.

Materials:

-

Ground plant material (e.g., clove buds)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Weigh a known amount of freshly ground plant material and place it into a round-bottom flask.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (typically a 1:10 w/v ratio of plant material to water).

-

Assemble the Clevenger-type apparatus, connecting the flask to the still head, which is in turn connected to the condenser.

-

Begin heating the flask using a heating mantle. The water will boil, and the resulting steam will pass through the plant material, volatilizing the essential oils.

-

The mixture of steam and essential oil vapor will travel into the condenser, where it will cool and liquefy.

-

The condensed liquid (distillate), a mixture of water and essential oil, will collect in the separator arm of the Clevenger apparatus.

-

Due to their immiscibility and density difference, the essential oil will form a separate layer from the water.

-

Continue the distillation for a set period (e.g., 3-4 hours) until no more oil is collected.

-

After cooling, carefully collect the essential oil from the separator.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating, identifying, and quantifying the individual components of a volatile mixture like an essential oil.

Materials:

-

Extracted essential oil

-

This compound standard

-

Volatile solvent (e.g., hexane or dichloromethane)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., HP-5MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the essential oil in a suitable volatile solvent (e.g., 1 µL of oil in 1 mL of hexane). Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.

-

GC-MS Instrument Setup: Set up the GC-MS with an appropriate temperature program for the injector, oven, and detector. A typical oven temperature program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) to elute all components. Use helium as the carrier gas at a constant flow rate.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample and each standard solution into the GC.

-

Separation and Detection: The components of the essential oil will be separated based on their boiling points and interactions with the stationary phase of the capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the fragments based on their mass-to-charge ratio.

-

Identification and Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the this compound standard. The mass spectrum of this compound will show a characteristic fragmentation pattern. Quantify the amount of this compound in the sample by comparing the peak area of this compound in the sample to the calibration curve generated from the standard solutions.

Studying this compound Biosynthesis via In Vitro Enzyme Assays

In vitro enzyme assays using crude protein extracts from plant tissues can be used to identify and characterize the activity of enzymes involved in the this compound biosynthesis pathway.

Materials:

-

Plant tissue (e.g., sweet basil leaves)

-

Liquid nitrogen

-

Extraction buffer (containing protease inhibitors)

-

Substrates (e.g., coniferyl alcohol, acetyl-CoA)

-

Cofactors (e.g., NADPH)

-

Reaction buffer

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS or HPLC for product analysis

Procedure:

-

Protein Extraction: Harvest fresh plant tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powdered tissue in a cold extraction buffer to extract the total soluble proteins.

-

Centrifuge the homogenate at high speed in a cold environment to pellet cell debris. Collect the supernatant containing the crude protein extract.

-

Enzyme Assay: Set up a reaction mixture containing the crude protein extract, the substrate(s) (e.g., coniferyl alcohol and acetyl-CoA for CFAT activity, or coniferyl acetate for EGS activity), and any necessary cofactors (e.g., NADPH for EGS).

-

Incubate the reaction mixture at an optimal temperature for a specific period.

-

Product Extraction: Stop the reaction and extract the product (this compound) from the aqueous reaction mixture using an organic solvent like ethyl acetate.

-

Analysis: Analyze the organic extract by GC-MS or HPLC to identify and quantify the this compound produced. Compare this to a control reaction that lacks the substrate or the protein extract to confirm enzymatic activity.

Conclusion

This compound remains a molecule of significant interest due to its widespread applications and potent biological activities. A thorough understanding of its natural sources and biosynthetic pathway is crucial for its sustainable production and for the exploration of its therapeutic potential. The methodologies outlined in this guide provide a solid foundation for researchers to extract, quantify, and further investigate this valuable natural product. Future research may focus on metabolic engineering approaches to enhance this compound production in plants or microbial systems, as well as on the elucidation of the regulatory mechanisms governing its biosynthesis.

References

- 1. Potential and Metabolic Pathways of this compound in the Management of Xanthomonas perforans, a Pathogen of Bacterial Spot of Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. galbanum.co [galbanum.co]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

The Chemistry of Eugenol and its Isomers: A Technical Guide for Researchers

Introduction

Eugenol, a key bioactive compound primarily extracted from clove oil, and its isomers are of significant interest to the scientific community, particularly in the fields of pharmacology and drug development.[1][2][3] These phenylpropanoids exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][4] This technical guide provides an in-depth overview of the chemical structures, physicochemical properties, and key biological signaling pathways of this compound and its main isomers: isothis compound, chavibetol, and o-eugenol. Detailed experimental protocols for relevant assays and syntheses are also presented to aid researchers in their investigations.

Chemical Structures and Nomenclature

This compound and its isomers share the same molecular formula, C₁₀H₁₂O₂, but differ in the substitution pattern of the allyl group and other functional groups on the benzene ring. These structural variations significantly influence their chemical and biological properties.

This compound: 4-allyl-2-methoxyphenol is the most abundant and well-studied of these compounds.

Isothis compound: 2-methoxy-4-(1-propenyl)phenol exists as cis and trans isomers, with the trans isomer being more stable. It is distinguished from this compound by the position of the double bond in the side chain.

Chavibetol: 5-allyl-2-methoxyphenol is a positional isomer of this compound.